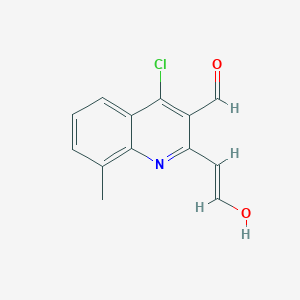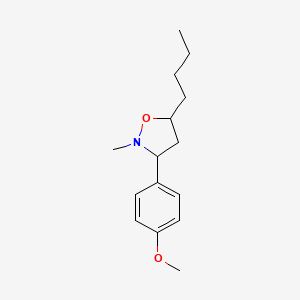
5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is a chemical compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This specific compound features a butyl group, a methoxyphenyl group, and a methyl group attached to the isoxazolidine ring, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .
化学反応の分析
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazolidine ring to an amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in cycloaddition reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- 5-butyl-3-phenyl-2-methylisoxazolidine
- 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine
- 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine
Uniqueness
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
特性
CAS番号 |
88337-83-1 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3 |
InChIキー |
MGTBPALGPYDIPU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


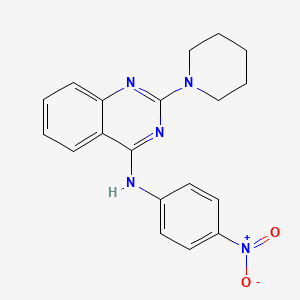
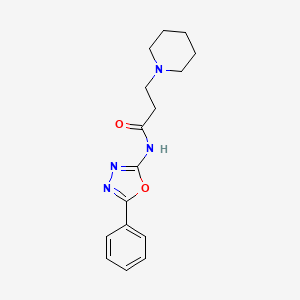
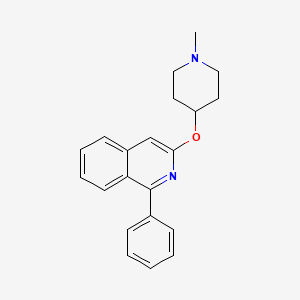
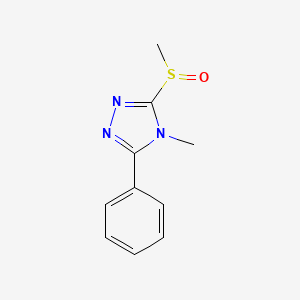

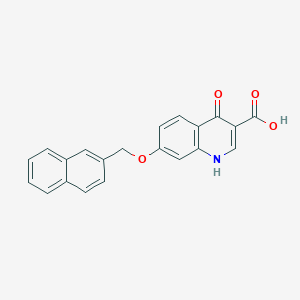
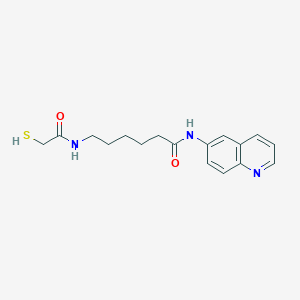
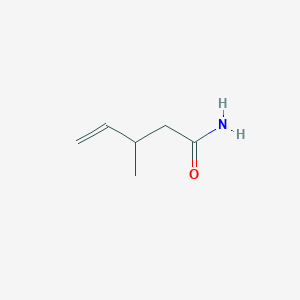
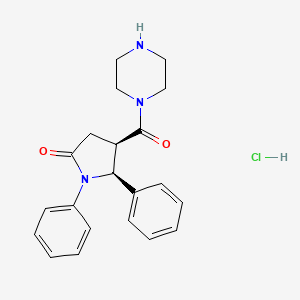

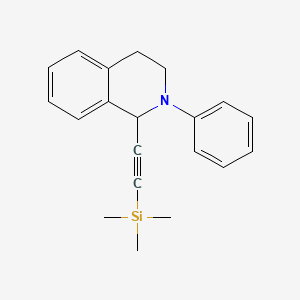

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
